molecular formula C26H23N3O5 B14214628 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 801220-50-8

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14214628
CAS No.: 801220-50-8
M. Wt: 457.5 g/mol
InChI Key: ORVHNPDWXQHXMW-NTMFSWBNSA-N
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Description

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring fused with a pyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrene moiety through a nucleophilic substitution reaction. The final step involves the formation of the pyrimidine ring under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and reproducibility. Common reagents used in the synthesis include pyrene derivatives, nucleophiles, and cyclization agents.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a probe in chemical reactions.

    Biology: Investigated for its potential as a fluorescent marker in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrene moiety allows for intercalation into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrouridine: A similar compound with a pyrimidine ring and hydroxyl groups, used as a cytidine deaminase inhibitor.

    Uridine: A nucleoside with a pyrimidine base, involved in various metabolic processes.

Uniqueness

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its pyrene moiety, which imparts distinct fluorescent properties and the ability to intercalate into DNA. This makes it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

801220-50-8

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C26H23N3O5/c30-13-19-24(32)23(25(34-19)29-11-10-20(31)28-26(29)33)27-12-17-7-6-16-5-4-14-2-1-3-15-8-9-18(17)22(16)21(14)15/h1-11,19,23-25,27,30,32H,12-13H2,(H,28,31,33)/t19-,23-,24-,25-/m1/s1

InChI Key

ORVHNPDWXQHXMW-NTMFSWBNSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN[C@@H]5[C@@H]([C@H](O[C@H]5N6C=CC(=O)NC6=O)CO)O

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC5C(C(OC5N6C=CC(=O)NC6=O)CO)O

Origin of Product

United States

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